1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorobenzoyl, methoxyethyl, and thiadiazolyl groups attached to a piperidine carboxamide backbone
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the individual functional groups followed by their sequential coupling. Common synthetic routes include:
Preparation of 2-Fluorobenzoyl Chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole: This involves the reaction of appropriate thiadiazole precursors with 2-methoxyethyl thiol under controlled conditions.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE include:
2-Fluorobenzoyl Chloride: Used as a precursor in the synthesis of various fluorinated compounds.
5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole: Shares the thiadiazole moiety and is used in similar synthetic applications.
Piperidine-4-carboxamide Derivatives: These compounds have similar structural features and are used in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components .
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S2/c1-26-10-11-27-18-22-21-17(28-18)20-15(24)12-6-8-23(9-7-12)16(25)13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFFVMRMTYGAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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